![molecular formula C11H13BrO B1400973 4-Bromo-1-(cyclopropylmethoxy)-2-methylbenzene CAS No. 1341978-95-7](/img/structure/B1400973.png)
4-Bromo-1-(cyclopropylmethoxy)-2-methylbenzene
Overview
Description
Synthesis Analysis
This involves detailing the methods and procedures used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
This involves identifying the reactions that the compound undergoes, including its reactivity and stability .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and other physical properties, as well as its chemical properties .Scientific Research Applications
Pharmacology
4-Bromo-1-(cyclopropylmethoxy)-2-methylbenzene: may serve as a precursor in the synthesis of various pharmacologically active molecules. Its structural features could be integral in the development of new therapeutic agents, particularly due to the presence of the bromine atom which is often used in medicinal chemistry for its bioisosteric properties .
Organic Synthesis
In organic synthesis, this compound could be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, due to the presence of the bromo group. This makes it a valuable building block for constructing more complex organic molecules, potentially leading to new materials or drugs .
Material Science
The compound’s derivatives could be explored for their potential use in material science, especially in the creation of novel polymers or small molecule-based materials that require specific structural motifs for their properties .
Analytical Chemistry
In analytical chemistry, 4-Bromo-1-(cyclopropylmethoxy)-2-methylbenzene could be used as a standard or reference compound in various chromatographic or spectroscopic methods, aiding in the identification and quantification of similar compounds .
Agricultural Research
The brominated compound might find applications in agricultural research, particularly in the synthesis of new pesticides or herbicides. The bromine atom can be crucial for the biological activity of such agents .
Environmental Studies
Lastly, this compound could be involved in environmental studies, particularly in the assessment of its degradation products and their impact on ecosystems. Understanding its behavior in different environmental conditions can provide insights into the fate of similar organic compounds in nature .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-bromo-1-(cyclopropylmethoxy)-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8-6-10(12)4-5-11(8)13-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLMWUNJYDMUHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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